Cas no 16428-47-0 (2-Amino-1-(4-nitrophenyl)ethanol)

2-Amino-1-(4-nitrophenyl)ethanol is a chiral β-amino alcohol derivative characterized by the presence of both amino and nitro functional groups on an aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its nitro group enhances reactivity for further functionalization, while the amino and hydroxyl groups provide sites for stereoselective transformations. The structural features of this compound make it valuable for asymmetric synthesis and catalyst development. It is typically handled under controlled conditions due to its sensitivity. High-purity grades are available to ensure consistency in research and industrial applications.
2-Amino-1-(4-nitrophenyl)ethanol structure
16428-47-0 structure
Product name:2-Amino-1-(4-nitrophenyl)ethanol
CAS No:16428-47-0
MF:C8H10N2O3
MW:182.176601886749
CID:121661
PubChem ID:2831405

2-Amino-1-(4-nitrophenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-1-(4-nitrophenyl)ethanol
    • 2-amino-1-(4-nitrophenyl)ethan-1-ol
    • 2-HYDROXY-2-(4-NITROPHENYL)ETHANAMINIUM BROMIDE
    • Benzenemethanol, a-(aminomethyl)-4-nitro-
    • 2-HYDROXY-2-(4-NITROPHENYL)ETHYLAMINE
    • 2-AMino-1-(4-nitrophenyl)ethanol HCl
    • Oprea1_550533
    • 1-amino-2-hydroxy-2-(4-nitrophenyl) ethane
    • CS-M0378
    • (IRS)-2-amino-1-(4-nitrophenyl)ethanol
    • AKOS017268838
    • AB00987309-01
    • CS-16967
    • 16428-47-0
    • DTXSID10385299
    • Benzenemethanol, a-(aminomethyl)-4-nitro-, (S)- (9CI)
    • C77948
    • DZOWZBGCZPHHLM-UHFFFAOYSA-N
    • EN300-35026
    • CHEMBL3303382
    • SCHEMBL334438
    • Oprea1_854834
    • Rac.-alpha-(aminomethyl)-4-nitrobenzyl alcohol
    • Benzenemethanol, alpha-(aminomethyl)-4-nitro-
    • AKOS000116782
    • Benzenemethanol,a-(aminomethyl)-4-nitro-, (R)-
    • (1rs)-2-amino-1-(4-nitrophenyl)ethanol
    • 2-Amino-1-(4-nitro-phenyl)-ethanol
    • Inchi: InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2
    • InChI Key: DZOWZBGCZPHHLM-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)[N+](=O)[O-])C(CN)O

Computed Properties

  • Exact Mass: 182.0692
  • Monoisotopic Mass: 182.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.1Ų
  • XLogP3: 0

Experimental Properties

  • PSA: 89.39

2-Amino-1-(4-nitrophenyl)ethanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-35026-0.5g
2-amino-1-(4-nitrophenyl)ethan-1-ol
16428-47-0 95.0%
0.5g
$214.0 2025-03-18
ChemScence
CS-M0378-250mg
2-Hydroxy-2-(4-nitrophenyl)ethylamine
16428-47-0
250mg
$111.0 2022-04-27
TRC
A622830-50mg
2-Amino-1-(4-nitrophenyl)ethanol
16428-47-0
50mg
$ 50.00 2022-06-07
Enamine
EN300-35026-1.0g
2-amino-1-(4-nitrophenyl)ethan-1-ol
16428-47-0 95.0%
1.0g
$274.0 2025-03-18
Enamine
EN300-35026-0.25g
2-amino-1-(4-nitrophenyl)ethan-1-ol
16428-47-0 95.0%
0.25g
$135.0 2025-03-18
Enamine
EN300-35026-5.0g
2-amino-1-(4-nitrophenyl)ethan-1-ol
16428-47-0 95.0%
5.0g
$1065.0 2025-03-18
ChemScence
CS-M0378-100mg
2-Hydroxy-2-(4-nitrophenyl)ethylamine
16428-47-0
100mg
$77.0 2022-04-27
ChemScence
CS-M0378-500mg
2-Hydroxy-2-(4-nitrophenyl)ethylamine
16428-47-0
500mg
$209.0 2022-04-27
1PlusChem
1P001V7P-5g
Benzenemethanol, α-(aminomethyl)-4-nitro-
16428-47-0 97%
5g
$904.00 2024-06-19
A2B Chem LLC
AA86309-5g
Benzenemethanol, α-(aminomethyl)-4-nitro-
16428-47-0 97%
5g
$1010.00 2024-04-20

Additional information on 2-Amino-1-(4-nitrophenyl)ethanol

2-Amino-1-(4-Nitrophenyl)ethanol

2-Amino-1-(4-nitrophenyl)ethanol, also known by its CAS number 16428-47-0, is a compound of significant interest in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group (-NH₂) and a nitrophenyl group (-NO₂-C₆H₄-) attached to a ethanol backbone. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for both academic research and industrial applications.

The synthesis of 2-amino-1-(4-nitrophenyl)ethanol typically involves multi-step organic reactions, often utilizing nitration and amination techniques. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling the production of higher purity compounds. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process.

One of the most promising applications of 2-amino-1-(4-nitrophenyl)ethanol lies in the field of drug discovery. The compound's ability to act as a precursor for bioactive molecules has been extensively studied. For instance, it has been utilized in the development of anti-inflammatory agents and antioxidants due to its potential to scavenge free radicals. Recent studies have highlighted its role in modulating cellular signaling pathways, which could pave the way for novel therapeutic interventions.

In materials science, 2-amino-1-(4-nitrophenyl)ethanol has shown potential as a building block for advanced materials such as polymers and nanoparticles. Its functional groups allow for versatile chemical modifications, enabling the creation of materials with tailored properties. For example, researchers have explored its use in synthesizing stimuli-responsive polymers that can change their properties in response to external conditions like temperature or pH levels.

The compound's electronic properties also make it a candidate for applications in electronics and optoelectronics. Its ability to participate in charge transfer processes has been investigated for use in organic semiconductors and light-emitting diodes (LEDs). Recent research has focused on enhancing its conductivity through structural modifications, which could lead to more efficient electronic devices.

From an environmental perspective, 2-amino-1-(4-nitrophenyl)ethanol has been studied for its role in biodegradation processes. Understanding its interaction with microbial communities could provide insights into waste management strategies and bioremediation techniques. Recent findings suggest that certain bacterial strains can metabolize this compound, offering a sustainable approach to reducing chemical pollutants.

In conclusion, 2-amino-1-(4-nitrophenyl)ethanol (CAS No. 16428-47-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups continue to inspire innovative research, driving advancements in medicine, materials science, electronics, and environmental sustainability. As scientific understanding deepens, this compound is expected to play an even more significant role in shaping future technologies and therapies.

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